5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C18H22ClN5OS and its molecular weight is 391.92. The purity is usually 95%.
BenchChem offers high-quality 5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of novel triazole derivatives, including structural analogs of the specified compound, involves the reaction of ester ethoxycarbonylhydrazones with primary amines, leading to compounds with potential antimicrobial activities (Bektaş et al., 2007). These syntheses are crucial for developing new molecules with enhanced biological activities.
Vibrational spectroscopic techniques and quantum mechanical methods have been applied to similar compounds for their structural characterization. This approach aids in understanding the molecular geometry, vibrational wavenumbers, and other properties that are fundamental for predicting biological activity (Kuruvilla et al., 2018).
Biological Activities
Antimicrobial Activity : Compounds derived from triazole show good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents. This property is essential for the development of new drugs to combat resistant strains of bacteria and fungi (Bektaş et al., 2007).
Anticonvulsant Activity : Some derivatives have been synthesized and evaluated for their anticonvulsant activities in models for absence epilepsy. This research suggests potential therapeutic applications for these compounds in treating seizure disorders (Fiakpui et al., 1999).
Anti-inflammatory and Analgesic Activities : The evaluation of novel triazole derivatives for anti-inflammatory and analgesic activities highlights the potential of these compounds in developing new treatments for inflammatory conditions and pain management. The ability to synthesize compounds with specific biological activities is critical for advancing pharmacotherapy (Akhter et al., 2014).
Mechanism of Action
Target of Action
It is known that similar compounds with a piperazine moiety have been found in a variety of biologically active compounds for disease states such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
It is known that similar compounds with a piperazine moiety can positively modulate the pharmacokinetic properties of a drug substance .
Biochemical Pathways
It is known that similar compounds with a piperazine moiety can affect a variety of biochemical pathways related to the disease states mentioned above .
Result of Action
It is known that similar compounds with a piperazine moiety can have a variety of effects on molecular and cellular levels, depending on the specific disease state they are used to treat .
Action Environment
It is known that the efficacy and stability of similar compounds with a piperazine moiety can be influenced by various environmental factors .
properties
IUPAC Name |
5-[(2-chlorophenyl)-(4-methylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5OS/c1-3-14-20-18-24(21-14)17(25)16(26-18)15(12-6-4-5-7-13(12)19)23-10-8-22(2)9-11-23/h4-7,15,25H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMYEXCANWIJGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCN(CC4)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol |
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